3-(Methoxymethyl)-2,2-dimethyloxirane
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Overview
Description
3-(Methoxymethyl)-2,2-dimethyloxirane is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a methoxymethyl group attached to the oxirane ring, along with two methyl groups at the 2-position. Its unique structure imparts distinct chemical properties, making it a subject of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)-2,2-dimethyloxirane typically involves the reaction of methoxymethyl chloride with 2,2-dimethyl-1,3-propanediol in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired oxirane compound. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. Industrial methods also focus on minimizing by-products and ensuring the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxymethyl)-2,2-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxirane ring to diols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO for nucleophilic substitution.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Diols.
Substitution: Various substituted oxiranes.
Scientific Research Applications
3-(Methoxymethyl)-2,2-dimethyloxirane has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules through various chemical transformations.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving epoxide intermediates.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals, polymers, and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-2,2-dimethyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can target various molecular sites, depending on the nature of the nucleophile and the reaction conditions. The compound’s reactivity is exploited in synthetic chemistry to introduce functional groups and modify molecular structures.
Comparison with Similar Compounds
2,2-Dimethyloxirane: Lacks the methoxymethyl group, resulting in different reactivity and applications.
3-(Hydroxymethyl)-2,2-dimethyloxirane: Contains a hydroxymethyl group instead of a methoxymethyl group, leading to variations in chemical behavior and biological activity.
Uniqueness: 3-(Methoxymethyl)-2,2-dimethyloxirane is unique due to the presence of the methoxymethyl group, which imparts distinct electronic and steric effects. This uniqueness influences its reactivity and makes it a valuable compound in synthetic and industrial chemistry.
Properties
IUPAC Name |
3-(methoxymethyl)-2,2-dimethyloxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)5(8-6)4-7-3/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEIFONQKLVETL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)COC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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